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molecular formula C11H13NO3 B8711247 Methyl 4-methoxy-2,3-dihydro-1H-indole-2-carboxylate

Methyl 4-methoxy-2,3-dihydro-1H-indole-2-carboxylate

Cat. No. B8711247
M. Wt: 207.23 g/mol
InChI Key: VWLAYMRYEOWEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872021B2

Procedure details

119 mg (4.90 mmol) of magnesium chips are added to a solution of 500 mg (2.44 mmol) of 4-methoxy-1H-indole-2-carboxylic acid in 10 ml of methanol. The mixture is agitated for 3 hours in a bath at 10° C. and then for 1 hour at ambient temperature. 20 ml of hydrochloric acid are added at 0° C. and agitation takes place for one hour. Then a solution of ammonia 3N is added until a pH of 10 is reached and extraction takes place 3 times by 50 ml of ethyl acetate. The organic phases are dried on magnesium sulfate, filtered and concentrated under reduced pressure. The evaporation residue is purified by silica column chromatography eluting with the help of a dichloromethane/ethyl acetate mixture (98/2 then 95-5; v/v). The expected product is obtained in the form of a brown oil with a yield of 64%.
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][O:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[C:7]([C:13]([OH:15])=[O:14])[NH:8]2.Cl.N.[CH3:18]O>>[CH3:2][O:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH:7]([C:13]([O:15][CH3:18])=[O:14])[NH:8]2

Inputs

Step One
Name
Quantity
119 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=C2C=C(NC2=CC=C1)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is agitated for 3 hours in a bath at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 1 hour at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
The organic phases are dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The evaporation residue is purified by silica column chromatography
WASH
Type
WASH
Details
eluting with the help of a dichloromethane/ethyl acetate mixture (98/2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C2CC(NC2=CC=C1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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